2-(adamantan-1-yl)-7-methyl-1H-indole
Overview
Description
The compound “2-(adamantan-1-yl)-7-methyl-1H-indole” is a derivative of adamantane, which is a type of hydrocarbon that has a unique, stable structure . Adamantane derivatives have been used in various fields, including medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “2-(adamantan-1-yl)-7-methyl-1H-indole” were not found, there are general methods for synthesizing adamantane derivatives. For instance, 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(adamantan-1-yl)-5-aryltetrazoles have been synthesized, and their structures have been determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .
Chemical Reactions Analysis
Adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products .
Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely. For example, 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile has been found to show the highest fluorescence intensity in polar solvents .
Scientific Research Applications
Enantiospecific Preparation and Pharmaceutical Applications
2-(adamantan-1-yl)-7-methyl-1H-indole derivatives have been utilized in the enantiospecific preparation of α-methyltryptophan. This process is significant for the inexpensive production of carbon-14 labeled compounds like PD 145942 and PD 154075, which are drug candidates for treating anxiety and emesis (Ekhato & Huang, 1997).
Anticancer Research
A series of 2-(adamantan-1-yl)-1H-indol-5-yl urea/thiourea derivatives were synthesized and evaluated for their anticancer properties. These compounds were tested against various cancer cell lines, such as H460 lung cancer, HepG2 liver cancer, and MCF-7 breast cancer cells. Some of these compounds showed significant anti-proliferative activity and induced apoptosis through Nur77-expression modulation (Hu et al., 2017).
Cannabinoid Receptor Research
Indol-3-yl-oxoacetamides, derivatives of 2-(adamantan-1-yl)-1H-indole, have been synthesized and evaluated as potential ligands for cannabinoid receptors. Specifically, the fluorinated derivative was found to be a potent and selective ligand for the CB2 receptor (Moldovan et al., 2017).
Neuroprotective Agent Synthesis
Synthetic fluorescent heterocyclic adamantane amines, including derivatives of 2-(adamantan-1-yl)-1H-indole, have been developed as multifunctional neuroprotective agents. They demonstrate inhibition of the N-methyl-d-aspartate receptor/ion channel, calcium channels, nitric oxide synthase, and exhibit antioxidant properties (Joubert et al., 2011).
properties
IUPAC Name |
2-(1-adamantyl)-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-12-3-2-4-16-8-17(20-18(12)16)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15,20H,5-7,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYDCVWFCSMGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C34CC5CC(C3)CC(C5)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(adamantan-1-yl)-7-methyl-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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